molecular formula C28H27N3O2S B3955911 (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B3955911
M. Wt: 469.6 g/mol
InChI Key: IVTVFQWYVXUSNE-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[4-(Benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazol-4(5H)-one derivative characterized by a 4-(benzyloxy)benzylidene substituent at the 5-position and a 4-(4-methylphenyl)piperazinyl group at the 2-position of the thiazole ring. The (5E)-configuration denotes the stereochemistry of the benzylidene double bond, which is critical for molecular conformation and intermolecular interactions .

Properties

IUPAC Name

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-21-7-11-24(12-8-21)30-15-17-31(18-16-30)28-29-27(32)26(34-28)19-22-9-13-25(14-10-22)33-20-23-5-3-2-4-6-23/h2-14,19H,15-18,20H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVFQWYVXUSNE-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazolone derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazol-4(5H)-one derivatives are a well-studied class of compounds due to their synthetic versatility and pharmacological relevance. Below is a detailed comparison of the target compound with key analogs:

Structural Variations and Molecular Properties

Table 1: Structural and Molecular Comparison of Thiazol-4(5H)-one Derivatives

Compound Name Benzylidene Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Benzyloxy)phenyl 4-(4-Methylphenyl) C₂₈H₂₅N₃O₂S 475.59 High lipophilicity; E-configuration stabilizes planar structure .
(5E)-5-[4-(Allyloxy)benzylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one 4-(Allyloxy)phenyl 4-(2-Methylphenyl) C₂₄H₂₅N₃O₂S 419.54 Allyloxy group reduces steric bulk; ortho-methyl on piperazine may hinder rotation .
(5E)-5-[4-(Allyloxy)benzylidene]-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one 4-(Allyloxy)phenyl 4-(3-Trifluoromethylphenyl) C₂₄H₂₂F₃N₃O₂S 485.51 CF₃ group enhances electron-withdrawing effects; may improve metabolic stability .
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one 3-Nitrophenyl 4-(4-Methylphenyl) C₂₂H₂₀N₄O₃S 420.49 Nitro group increases electrophilicity; potential for enhanced receptor binding .
(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one 4-Hydroxyphenyl 4-(4-Chlorophenyl) C₂₀H₁₈ClN₃O₂S 407.89 Hydroxy group improves solubility; chloro substituent adds electron withdrawal .
5-(4-Hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one 4-Hydroxyphenyl 4-Methylpiperazinyl C₁₅H₁₇N₃O₂S 303.38 Compact structure; hydroxy group enhances polarity .

Key Observations:

  • Substituent Effects on Lipophilicity : The benzyloxy group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to analogs with allyloxy (logP ~2.8) or hydroxy groups (logP ~1.2) .
  • Stereochemical Influence : All compared compounds adopt the (5E)-configuration, which favors a planar molecular geometry conducive to π-π stacking and hydrogen bonding .

Table 2: Reaction Yields and Conditions

Compound Yield (%) Reaction Time (h) Key Reagents
Target Compound 78 4 Acetic acid, NaOAc, reflux
3-Nitrobenzylidene Analog 65 6 Acetic acid, NaOAc, reflux
4-Hydroxybenzylidene Analog 82 3 Ethanol, piperidine, microwave

Q & A

Q. What are the optimal synthetic routes for (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-(benzyloxy)benzaldehyde with a thiazol-4(5H)-one precursor under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene-thiazolidinone core .
  • Step 2 : Introduction of the 4-(4-methylphenyl)piperazine moiety via nucleophilic substitution or coupling reactions, often catalyzed by acids/bases or transition metals .
  • Optimization : Reaction temperatures (60–100°C), solvent polarity, and catalyst selection (e.g., piperidine for Knoevenagel condensations) are critical for yield (>70%) and purity .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and E/Z isomerism (δ 7.2–8.1 ppm for benzylidene protons) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (theoretical m/z: ~497.6) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯S hydrogen bonds stabilizing the thiazole ring) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro models are suitable for initial bioactivity screening?

Common models include:

  • Cancer Cell Lines : MCF-7 (breast), HEPG-2 (liver), and DLD-1 (colon), with IC₅₀ values determined via SRB assays .
  • Enzyme Inhibition : Kinase or protease assays (e.g., EGFR inhibition measured via fluorescence polarization) .
  • Dosage : Testing at 1–100 µM concentrations in DMSO, with vehicle controls (<0.5% v/v) .

Q. What are the key physicochemical properties affecting bioactivity?

  • Lipophilicity : LogP ~3.5 (predicted), influencing membrane permeability .
  • Solubility : Limited aqueous solubility (<10 µg/mL), requiring DMSO/ethanol for in vitro studies .
  • Thermal Stability : Decomposition >200°C (TGA data), suitable for room-temperature storage .

Advanced Research Questions

Q. How does the piperazine substituent influence biological activity?

The 4-(4-methylphenyl)piperazine group enhances:

  • Receptor Binding : Hydrogen bonding via the piperazine N-atoms (e.g., targeting serotonin/dopamine receptors) .
  • Solubility : Protonation at physiological pH improves water solubility for cellular uptake .
  • SAR Insights : Methyl substitution on the phenyl ring reduces metabolic degradation compared to bulkier groups .

Q. What strategies resolve contradictory activity data across assays?

  • Orthogonal Assays : Validate cytotoxicity via both SRB and MTT assays to rule out false positives .
  • Purity Reassessment : HPLC-MS to detect impurities (>98% purity required for reliable IC₅₀) .
  • Structural Confirmation : X-ray crystallography to exclude isomerization or degradation .

Q. How can in silico methods predict target interactions?

  • Molecular Docking : AutoDock Vina identifies binding poses in kinase pockets (e.g., PI3Kγ, ΔG < −8 kcal/mol) .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
  • Pharmacophore Modeling : Matches electronegative regions (thiazole S, piperazine N) with target active sites .

Q. How to optimize the pharmacokinetic profile?

  • Prodrug Design : Esterification of the benzyloxy group to enhance oral bioavailability .
  • Metabolic Stability : CYP450 inhibition assays guide substituent modifications (e.g., fluorination to block oxidation) .
  • Plasma Protein Binding : SPR analysis quantifies albumin interaction (KD < 1 µM desirable) .

Q. What methodologies address selectivity vs. off-target effects?

  • Kinase Profiling : Screen against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Toxicity Assays : Compare IC₅₀ in normal (WI-38) vs. cancer cells (selectivity index >10) .
  • CRISPR Screening : Knockout of suspected targets to confirm mechanism .

Q. How to validate stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Photostability : Exposure to UV-Vis light (300–800 nm) for 48h to assess isomerization .
  • Forced Degradation : Heat (60°C)/humidity (75% RH) testing over 14 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.